molecular formula C10H11ClO3 B1322570 3,5-Dimethoxy-4-methylbenzoyl chloride CAS No. 34523-76-7

3,5-Dimethoxy-4-methylbenzoyl chloride

Cat. No.: B1322570
CAS No.: 34523-76-7
M. Wt: 214.64 g/mol
InChI Key: HOQDXNMVZFRKAQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Dimethoxy-4-methylbenzoyl chloride can be synthesized through the reaction of 3,5-dimethoxy-4-methylbenzoic acid with thionyl chloride . The reaction typically involves heating the mixture to facilitate the formation of the acyl chloride .

Industrial Production Methods: In an industrial setting, the preparation of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and distillation units to ensure the purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dimethoxy-4-methylbenzoyl chloride primarily undergoes acylation reactions . It can react with various nucleophiles such as alcohols, amines, and thiols to form esters, amides, and thioesters, respectively .

Common Reagents and Conditions:

    Alcohols: Reacts under mild conditions to form esters.

    Amines: Reacts to form amides, often requiring a base such as pyridine to neutralize the hydrochloric acid byproduct.

    Thiols: Forms thioesters in the presence of a base.

Major Products:

Scientific Research Applications

3,5-Dimethoxy-4-methylbenzoyl chloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,5-Dimethoxy-4-methylbenzoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, thereby modifying the structure and function of the target molecules. This reactivity is primarily due to the presence of the acyl chloride functional group, which is highly electrophilic .

Properties

IUPAC Name

3,5-dimethoxy-4-methylbenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO3/c1-6-8(13-2)4-7(10(11)12)5-9(6)14-3/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOQDXNMVZFRKAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1OC)C(=O)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70627006
Record name 3,5-Dimethoxy-4-methylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70627006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34523-76-7
Record name 3,5-Dimethoxy-4-methylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70627006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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